2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-Hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a hydroxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of appropriate α-haloketones with thiourea under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 2-hydroxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-keto-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)aniline.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy group and the thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Hydroxybenzamide: Lacks the thiazole ring, making it less versatile in terms of biological activity.
N-(4-Methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide: Lacks the hydroxy group, which may reduce its potential for certain types of interactions.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents on the benzamide core.
Uniqueness: 2-Hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the hydroxy group and the thiazole ring, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-9(3)15-14(19-12)16-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEAWSQGHFMCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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